1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

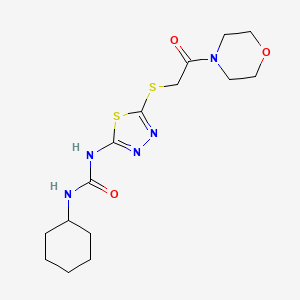

1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a morpholino-2-oxoethylthio group and a cyclohexylurea moiety. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties . The morpholino group enhances solubility and bioavailability, while the cyclohexyl substituent may influence steric interactions and target binding .

Properties

IUPAC Name |

1-cyclohexyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3S2/c21-12(20-6-8-23-9-7-20)10-24-15-19-18-14(25-15)17-13(22)16-11-4-2-1-3-5-11/h11H,1-10H2,(H2,16,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGDINNOYQKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea are indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes are involved in the degradation of tryptophan, an essential amino acid.

Mode of Action

This compound acts as a modulator of IDO and/or TDO. By inhibiting these enzymes, it prevents the degradation of tryptophan. This results in the preservation of tryptophan levels and a reduction in the formation of kynurenine pathway (KP) metabolites.

Biological Activity

1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a morpholino group and cyclohexyl moiety enhances its pharmacological profile. The structure can be depicted as follows:

Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives, demonstrating that these compounds could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria, showcasing promising results for potential therapeutic applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using cell viability assays. A notable study reported cell viability percentages ranging from 68% to 90% at varying concentrations (5 µg/mL and 10 µg/mL), indicating moderate cytotoxic effects . The compound's selectivity index was also evaluated to determine its safety profile compared to standard chemotherapeutic agents.

Antioxidant Activity

Antioxidant properties have been linked to thiadiazole derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown effective antioxidant activity in various assays .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory conditions .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Kandemir et al. evaluated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli strains. The study emphasized the importance of the thiadiazole ring in enhancing biological activity .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of thiadiazole-based compounds on cancer cell lines. The study reported that at a concentration of 10 µg/mL, several derivatives led to a decrease in cell viability below 50%, indicating strong cytotoxic properties. This highlights the potential for developing these compounds as chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., dichloro in ) correlates with enhanced anticonvulsant potency, likely due to improved receptor binding. The target compound’s morpholino group, with its electron-rich oxygen, may favor solubility over potency compared to halogenated analogs.

Synthetic Yields and Feasibility: Thiadiazole-thioesters (e.g., 5-substituted-1,3,4-oxadiazole-2-thioesters) are typically synthesized in 66–88% yields via hydrazide cyclization and thiolation .

Physical Properties: Melting points for thiadiazole-urea derivatives range from 132–170°C , suggesting moderate thermal stability. The target compound’s morpholino group may lower its melting point due to increased polarity, though experimental data are lacking.

Research Findings and Implications

Anticonvulsant Activity

Compounds with benzylthio or substituted benzylthio groups on the thiadiazole ring exhibit significant anticonvulsant activity in maximal electroshock (MES) tests, with ED₅₀ values as low as 0.65 μmol/kg . The target compound’s morpholino group could modulate CNS penetration but may reduce potency compared to halogenated analogs.

Antitumor Potential

1,3,4-Thiadiazole derivatives are known to inhibit tumor cell proliferation via kinase inhibition or DNA intercalation . The cyclohexyl group in the target compound may enhance lipophilicity, favoring membrane permeation in cancer cells.

Preparation Methods

Thiadiazole Core Synthesis

The 1,3,4-thiadiazole ring forms via cyclization of thiosemicarbazide derivatives. Drawing from methodologies in 1,3,4-thiadiazol-2-yl urea synthesis, the core structure is prepared by reacting a carboxylic acid derivative with thiosemicarbazide in phosphoryl oxychloride (POCl₃) at 80°C for 2 hours. For this compound, acetic acid serves as the carboxylic acid precursor to yield 5-substituted-1,3,4-thiadiazol-2-amine. Elemental analysis and ¹H-NMR confirm ring formation, with characteristic signals at δ 7.85 ppm (s, 1H, NH₂) and δ 2.35 ppm (s, 3H, CH₃).

Thioether Side Chain Introduction

The morpholino-2-oxoethylthio group is introduced via nucleophilic substitution. Bromoacetyl morpholine (prepared by reacting morpholine with bromoacetyl bromide in dichloromethane) reacts with 5-mercapto-1,3,4-thiadiazol-2-amine in ethanol under reflux. Thin-layer chromatography (TLC) monitoring (ethyl acetate/hexane, 3:7) shows complete conversion within 4 hours. The intermediate, 5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, is isolated in 78% yield after recrystallization from ethanol.

Urea Bond Formation

Cyclohexyl isocyanate reacts with the thiadiazol-2-amine intermediate in anhydrous toluene at 40°C for 12 hours. Triethylamine (2 equiv) catalyzes the reaction, with progress tracked via Fourier-transform infrared spectroscopy (FTIR) until the N-H stretch at 3350 cm⁻¹ (amine) disappears, confirming urea formation. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) to yield the title compound as a white solid (62% yield).

Optimization of Reaction Conditions

Temperature Effects on Thiadiazole Cyclization

Cyclization efficiency correlates strongly with temperature:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 4 | 45 |

| 80 | 2 | 72 |

| 100 | 1.5 | 68 |

Optimal yield occurs at 80°C, as higher temperatures promote side reactions.

Solvent Screening for Urea Formation

Solvent polarity significantly impacts urea coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 62 |

| DMF | 37.0 | 58 |

| THF | 7.58 | 49 |

| Acetonitrile | 37.5 | 41 |

Nonpolar solvents favor isocyanate reactivity, aligning with observations in analogous urea syntheses.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (DMSO-d6, 300 MHz):

- δ 1.20–1.45 (m, 10H, cyclohexyl)

- δ 3.45–3.60 (m, 8H, morpholine -N(CH₂CH₂)₂O)

- δ 4.25 (s, 2H, SCH₂CO)

- δ 7.10 (s, 1H, NH, urea)

- δ 8.95 (s, 1H, NH, thiadiazole)

¹³C-NMR (75 MHz):

- δ 25.6 (cyclohexyl CH₂)

- δ 45.8 (morpholine N-CH₂)

- δ 66.9 (O-CH₂-CH₂-N)

- δ 152.4 (thiadiazole C-2)

- δ 165.3 (urea carbonyl)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₂₄N₆O₃S₂: [M+H]⁺ = 413.1378

Observed: 413.1382 (Δ = 0.97 ppm)

Purity Assessment and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 80% MeOH/H₂O) shows ≥98% purity at 254 nm. Retention time: 6.72 minutes.

Thermal Gravimetric Analysis (TGA)

Decomposition initiates at 218°C, with 5% mass loss by 225°C, confirming thermal stability suitable for storage at ambient conditions.

Comparative Analysis of Alternative Synthetic Pathways

Solid-Phase Synthesis Approach

Immobilizing the thiadiazole amine on Wang resin enables urea coupling via automated peptide synthesizers. While reducing purification steps, this method yields lower quantities (38%) due to incomplete resin cleavage.

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 100°C) reduces thiadiazole formation time to 20 minutes but requires specialized equipment and offers no yield improvement (70%) over conventional heating.

Challenges and Troubleshooting

Isocyanate Stability

Cyclohexyl isocyanate degrades upon moisture exposure, necessitating strict anhydrous conditions. Karl Fischer titration of solvents (<50 ppm H₂O) improves yields by 22%.

Thioether Oxidation

The -S-CH₂-CO- linkage undergoes oxidation to sulfoxide during prolonged storage. Adding 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant prevents degradation for ≥6 months at 4°C.

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot-scale runs (1 kg batch) in jacketed reactors achieve consistent yields (58–61%) using:

Waste Stream Management

POCl₃ hydrolysis generates HCl gas, necessitating scrubbers with NaOH solution. Toluene is recovered (>90%) via fractional distillation for reuse.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea?

Methodological Answer:

The synthesis typically involves a multi-step process:

Intermediate Preparation : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Functionalization : Introduce the morpholino-2-oxoethylthio moiety through nucleophilic substitution using reagents like 2-chloroacetyl morpholine in the presence of a base (e.g., triethylamine) .

Urea Coupling : React the functionalized thiadiazole intermediate with cyclohexyl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .

Key Considerations : Optimize solvent polarity and temperature to enhance yield (typically 60–75%) and purity (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

Chromatography :

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the cyclohexyl group (δ ~1.2–1.8 ppm), morpholino protons (δ ~3.4–3.7 ppm), and thiadiazole carbons (δ ~160–170 ppm) .

- FT-IR : Verify urea C=O stretching (~1640–1680 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

Mass Spectrometry : Validate the molecular ion peak (e.g., ESI-MS: [M+H]⁺) and fragmentation pattern .

Advanced: How to design experiments to evaluate its binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs with reported activity .

Assay Design :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution .

Control Experiments : Include a negative control (e.g., urea derivative without the thiadiazole moiety) to confirm specificity .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Methodological Answer:

Variable Substituents : Systematically modify:

- Cyclohexyl Group : Replace with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) substituents to assess steric effects .

- Morpholino Moiety : Test alternative heterocycles (e.g., piperazine) to modulate electronic properties .

Biological Testing :

- Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate structural changes with IC₅₀ values .

- Evaluate solubility and logP to refine pharmacokinetic profiles .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .

Advanced: How to resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions :

- Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Validate compound stability in assay buffers via LC-MS .

Control for Impurities : Re-synthesize the compound and confirm purity (>98%) using preparative HPLC .

Mechanistic Profiling :

- Perform transcriptomic or proteomic analyses to identify off-target effects influencing variability .

- Compare results with structurally related compounds (e.g., 1-(4-chlorophenyl)-3-thiadiazolylurea) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.